molecular formula C15H14Cl2OS2 B2844986 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-06-3

1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol

Cat. No.: B2844986
CAS No.: 400081-06-3
M. Wt: 345.3
InChI Key: ULVCPSUQRCGAIO-UHFFFAOYSA-N
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Description

1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol is an organic compound with the molecular formula C15H14Cl2OS2 It is characterized by the presence of two 2-chlorophenyl groups attached to a propan-2-ol backbone through sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol typically involves the reaction of 2-chlorothiophenol with 1,3-dichloropropan-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion formed from 2-chlorothiophenol attacks the electrophilic carbon atoms of 1,3-dichloropropan-2-ol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl groups may interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[(2-bromophenyl)sulfanyl]propan-2-ol: Similar structure but with bromine atoms instead of chlorine.

    1,3-Bis[(2-fluorophenyl)sulfanyl]propan-2-ol: Similar structure but with fluorine atoms instead of chlorine.

    1,3-Bis[(2-methylphenyl)sulfanyl]propan-2-ol: Similar structure but with methyl groups instead of chlorine.

Uniqueness

1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorophenyl groups provide distinct electronic and steric properties compared to other halogenated or alkylated analogs, making this compound particularly interesting for various applications.

Properties

IUPAC Name

1,3-bis[(2-chlorophenyl)sulfanyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2OS2/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVCPSUQRCGAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCC(CSC2=CC=CC=C2Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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